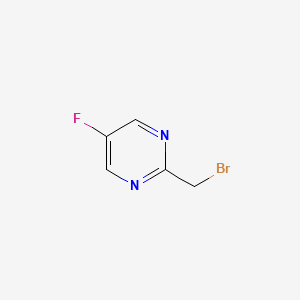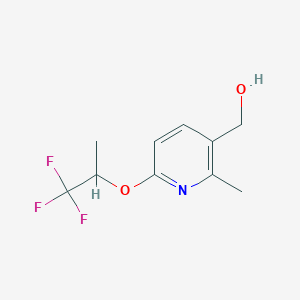
(2-Methyl-6-((1,1,1-trifluoropropan-2-yl)oxy)pyridin-3-yl)methanol
Übersicht
Beschreibung
2-Methyl-6-((1,1,1-trifluoropropan-2-yl)oxy)pyridin-3-yl)methanol (MTPOM) is a novel compound that has been widely studied in recent years due to its potential applications in various fields. It is a colorless liquid with a boiling point of 100°C and a melting point of -20°C. MTPOM has been used in the synthesis of a variety of organic compounds, as well as in the development of pharmaceuticals, agrochemicals, and biopesticides. In addition, it has been shown to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects.
Wissenschaftliche Forschungsanwendungen
1. Crystallography and Molecular Structure
- Synthesis and Structural Analysis : The synthesis and crystal structure of compounds related to (2-Methyl-6-((1,1,1-trifluoropropan-2-yl)oxy)pyridin-3-yl)methanol are subjects of interest. Studies such as those by Percino et al. (2007) and Ohishi et al. (1995) focus on the synthesis and characterization of molecular structures using techniques like X-ray diffraction, FT-IR, and NMR spectroscopy (Percino et al., 2007); (Ohishi et al., 1995).
2. Chemical Properties and Reactions
- Chemical Reactivity and Applications : Research on the chemical reactivity of related compounds includes the investigation of solvent effects, bonding properties, and catalytic activities. For instance, the work by Duda et al. (1997) on the reactivity of iron(III) catecholate complexes and Sugiyama et al. (1982) on the photoreaction of methyl 4-pyridinecarboxylate in methanol under varying atmospheric conditions contribute to the understanding of these chemical properties (Duda et al., 1997); (Sugiyama et al., 1982).
3. Polymer Chemistry
- Application in Polymer Chemistry : The use of similar compounds in polymer chemistry is demonstrated in studies like those by Elladiou and Patrickios (2012). They explore the utility of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids in polymer applications, showcasing its potential in the field of polymer chemistry (Elladiou & Patrickios, 2012).
4. Supramolecular Chemistry
- Supramolecular Interactions and Coordination Polymers : The role of related compounds in forming supramolecular structures and coordination polymers is illustrated by studies such as those by Zhu et al. (2014), who investigated the synthesis and structural characteristics of mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine (Zhu et al., 2014).
5. Molecular Electronics and Photonics
- Molecular Electronics and Photophysical Properties : Research into the photophysical properties of compounds similar to (2-Methyl-6-((1,1,1-trifluoropropan-2-yl)oxy)pyridin-3-yl)methanol is pivotal in the field of molecular electronics. Matwijczuk et al. (2018) studied the spectroscopic properties of certain pyridine derivatives, contributing to the understanding of their potential use in electronic and photonic applications (Matwijczuk et al., 2018).
Eigenschaften
IUPAC Name |
[2-methyl-6-(1,1,1-trifluoropropan-2-yloxy)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2/c1-6-8(5-15)3-4-9(14-6)16-7(2)10(11,12)13/h3-4,7,15H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKAEEYPAOZYCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC(C)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1'-(2-Bromoethyl)-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B1381834.png)
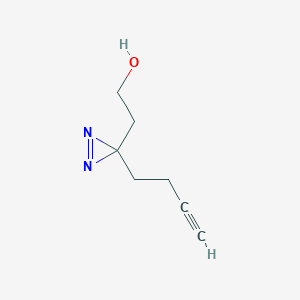
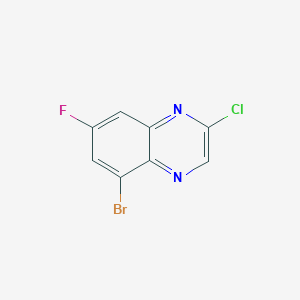

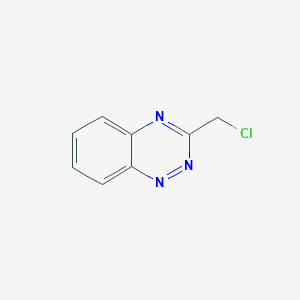
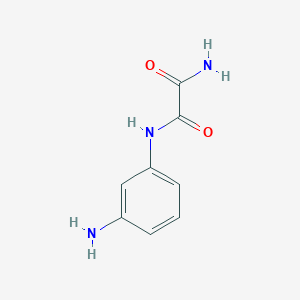
![5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione](/img/structure/B1381844.png)
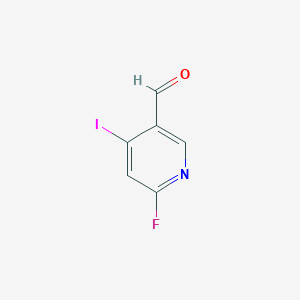
![5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B1381847.png)
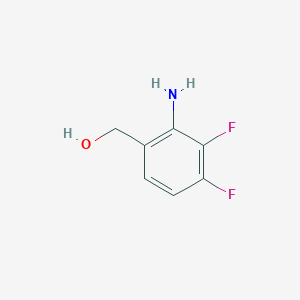
![tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B1381849.png)
